Cas no 886762-77-2 (2-Bromo-2',3'-difluoroacetophenone)

2-Bromo-2',3'-difluoroacetophenone is a fluorinated aromatic ketone derivative with a bromine substituent at the alpha position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and fluorine atoms enhances its reactivity, enabling selective functionalization in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its difluorinated aromatic ring contributes to improved metabolic stability and lipophilicity in derived compounds. The product is characterized by high purity and consistent quality, making it suitable for research and industrial applications requiring precise control over molecular structure. Proper handling is advised due to its potential lachrymatory properties.
2-Bromo-2',3'-difluoroacetophenone structure
886762-77-2 structure
Product Name:2-Bromo-2',3'-difluoroacetophenone
CAS No:886762-77-2
MF:C8H5BrF2O
MW:235.025508642197
CID:1928645
PubChem ID:2783167
Update Time:2025-10-12

2-Bromo-2',3'-difluoroacetophenone Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-bromo-1-(2,3-difluorophenyl)-
    • 2,3-DIFLUOROPHENACYL BROMIDE
    • 2-Bromo-1-(2,3-difluorophenyl)ethanone
    • CS-0207093
    • ZXANJKYIJPMTES-UHFFFAOYSA-N
    • F97451
    • 2-Bromo-1-(2,3-difluorophenyl)ethan-1-one
    • 886762-77-2
    • AKOS025147053
    • DTXSID80382477
    • PS-9969
    • MFCD07368687
    • 2-Bromo-2',3'-difluoroacetophenone, 2-Bromo-1-(2,3-difluorophenyl)ethan-1-one
    • 2-Bromo-2',3'-difluoroacetophenone
    • 2-Bromo-2'',3''-difluoroacetophenone
    • XH0524
    • SCHEMBL1743414
    • 2-Bromo-1-(2,3-difluorophenyl)ethanone, AldrichCPR
    • Inchi: 1S/C8H5BrF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2
    • InChI Key: ZXANJKYIJPMTES-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=C(C=1F)F)=O

Computed Properties

  • Exact Mass: 233.94918Da
  • Monoisotopic Mass: 233.94918Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 2-Bromo-2',3'-difluoroacetophenone

2-Bromo-2',3'-difluoroacetophenone: A Comprehensive Overview

2-Bromo-2',3'-difluoroacetophenone, identified by the CAS number 886762-77-2, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 2-position and fluorine atoms at the 2' and 3' positions of an acetophenone framework. The presence of these halogen substituents imparts distinctive electronic and steric properties, making it a valuable building block in various chemical transformations.

The synthesis of 2-Bromo-2',3'-difluoroacetophenone typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient pathways for its production, leveraging transition metal catalysts to facilitate key transformations such as Friedel-Crafts acylation and subsequent halogenation steps. These methods not only enhance the scalability of the synthesis but also align with modern green chemistry principles by minimizing waste and reducing energy consumption.

In terms of applications, 2-Bromo-2',3'-difluoroacetophenone has found utility in diverse areas. Its electronic properties make it an ideal precursor for the development of advanced materials, including organic semiconductors and optoelectronic devices. For instance, researchers have demonstrated its potential in fabricating high-performance organic field-effect transistors (OFETs) due to its ability to modulate charge transport properties effectively. Furthermore, its fluorinated substituents contribute to enhanced stability under thermal and photochemical conditions, which is critical for applications in harsh environments.

The structural versatility of 2-Bromo-2',3'-difluoroacetophenone also extends to its role in medicinal chemistry. Recent studies have explored its use as a lead compound in drug discovery programs targeting various therapeutic areas, including cancer and infectious diseases. The bromine atom at the 2-position serves as a reactive site for further functionalization, enabling the introduction of bioactive groups that can modulate pharmacokinetic profiles and improve drug efficacy. Additionally, its fluorinated moieties contribute to improved bioavailability and reduced toxicity, making it a promising candidate for preclinical development.

From an environmental standpoint, the stability and biodegradation characteristics of 886762-77-2 have been thoroughly investigated to ensure its safe handling and disposal. Studies indicate that under aerobic conditions, the compound undergoes gradual degradation through hydrolytic pathways, with intermediates exhibiting reduced toxicity compared to the parent structure. These findings are particularly relevant for industrial applications where large-scale production and waste management are critical considerations.

In conclusion, 2-Bromo-2',3'-difluoroacetophenone, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, driven by ongoing innovations in synthetic methodologies and material science. As research progresses, this compound is expected to unlock new possibilities in both academic and industrial settings, solidifying its position as a key player in modern chemistry.

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